Quercetin 3,4'-dimethyl ether Quercetin 3,4'-dimethyl ether Quercetin 3,4'-dimethyl ether is a dimethoxyflavone that is the 3,4'-dimethyl ether derivative of quercetin. Isolated from Combretum quadrangulare, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a trihydroxyflavone and a dimethoxyflavone. It is functionally related to a quercetin.
Quercetin 3,4'-dimethyl ether is a natural product found in Artemisia incanescens, Piptocoma antillana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 33429-83-3
VCID: VC21345151
InChI: InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Quercetin 3,4'-dimethyl ether

CAS No.: 33429-83-3

Cat. No.: VC21345151

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Quercetin 3,4'-dimethyl ether - 33429-83-3

CAS No. 33429-83-3
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3
Standard InChI Key ZSPZNFOLWQEVQJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O

Chemical Structure and Properties

Structural Characteristics

Quercetin 3,4'-dimethyl ether is a dimethoxyflavone that represents the 3,4'-dimethyl ether derivative of quercetin. The chemical formula of this compound is C17H14O7, with a molecular weight of 330.29 g/mol . Structurally, it is characterized as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-chromen-4-one, or alternatively, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone . The compound features a flavonoid backbone with hydroxyl groups at positions 5, 7, and 3', and methoxy groups at positions 3 and 4' . This specific arrangement of functional groups is responsible for its unique chemical properties and biological activities.

The compound belongs to both trihydroxyflavone and dimethoxyflavone classes, making it functionally related to quercetin but with distinct chemical properties due to the methyl ether modifications . The methoxylation pattern significantly affects its lipophilicity, stability, and biological activity compared to the parent compound quercetin.

Physical and Chemical Properties

Quercetin 3,4'-dimethyl ether appears as a yellow powder in its pure form . Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of Quercetin 3,4'-dimethyl ether

PropertyValueSource
Chemical FormulaC17H14O7
Molecular Weight330.29 g/mol
CAS Number33429-83-3
Physical AppearanceYellow powder
Melting Point229-230°C
Boiling Point607.0±55.0°C at 760 mmHg
Density1.6±0.1 g/cm³
Flash Point227.3±25.0°C
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

The compound demonstrates good solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile is important for its extraction from natural sources and in the formulation of potential pharmaceutical preparations.

Natural Sources and Isolation

Plant Sources

Quercetin 3,4'-dimethyl ether has been identified and isolated from several plant species across different families. The primary natural sources reported in the literature include:

  • Combretum quadrangulare - This plant has been extensively studied as a rich source of the compound .

  • Tamarix chinensis Lour - The branches of this plant contain extractable amounts of the compound .

  • Artemisia incanescens - This plant species has been reported to contain the compound .

  • Piptocoma antillana - Another documented natural source .

  • Psiadia dentata - Reported to contain Quercetin 3,4'-dimethyl ether.

  • Cyperus alopecuroides - Also identified as containing the compound.

This wide distribution across different plant families suggests that Quercetin 3,4'-dimethyl ether may play important ecological and physiological roles in these plants, possibly as part of their defense mechanisms against pathogens or environmental stressors.

Isolation Methods

The isolation of Quercetin 3,4'-dimethyl ether from natural sources typically involves a series of extraction and purification steps. While the search results don't provide detailed isolation procedures, the common analytical method for identification and quantification involves HPLC (High-Performance Liquid Chromatography).

The HPLC method reported for analyzing Quercetin 3,4'-dimethyl ether uses:

  • Mobile phase: Methanol-H₂O gradient elution

  • Flow rate: 1.0 ml/min

  • Column temperature: Room temperature

  • Detection wavelength: 254 nm

This method provides a reliable approach for the identification and quantification of the compound in plant extracts and purified preparations.

Biological Activities

Anticancer Properties

One of the most significant biological activities of Quercetin 3,4'-dimethyl ether is its antineoplastic (anticancer) activity. The compound has been reported to exhibit high cytotoxicity against leukemia cells . Its mechanism of action involves inducing cell death through an intrinsic dependent apoptotic pathway that engages mitochondria and MAP kinases (MAPKs) .

Importantly, this apoptotic process occurs through a mechanism that is independent of reactive oxygen species generation . This characteristic distinguishes it from many other flavonoids whose anticancer activities are often linked to pro-oxidant effects.

Another notable anticancer property is its ability to overcome TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) resistance by enhancing Death Receptor 5 (DR5) expression . This mechanism is particularly valuable, as TRAIL resistance is a significant challenge in cancer therapy, and compounds that can sensitize resistant cancer cells to TRAIL-induced apoptosis have considerable therapeutic potential.

These anticancer properties suggest that Quercetin 3,4'-dimethyl ether could serve as a lead compound in the development of novel anticancer agents, particularly for leukemia and other cancers exhibiting TRAIL resistance.

Antioxidant Activity

Quercetin 3,4'-dimethyl ether demonstrates potent anti-lipid peroxidation activity with an IC50 value of 0.3 μM . This indicates its strong capability to prevent oxidative damage to lipids, which is a critical process in many pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Mechanisms of Action

Apoptosis Induction

One of the primary mechanisms through which Quercetin 3,4'-dimethyl ether exerts its anticancer effects is by inducing apoptosis (programmed cell death) in cancer cells. The compound triggers an intrinsic dependent apoptotic event that involves mitochondria . This mitochondrial involvement typically includes disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.

Interestingly, this apoptotic process occurs independently of reactive oxygen species generation , suggesting a direct action on apoptotic pathways rather than through oxidative stress induction.

TRAIL Resistance Modulation

A particularly valuable mechanism of Quercetin 3,4'-dimethyl ether is its ability to overcome TRAIL resistance by enhancing Death Receptor 5 (DR5) expression . TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) is a cytokine that can induce apoptosis in cancer cells while sparing normal cells, making it an attractive anticancer agent.

Related Derivatives

Glycosides

Quercetin 3,4'-dimethyl ether can form glycoside derivatives, with Quercetin 3,4'-dimethyl ether 7-glucoside being a notable example. This glycosylated derivative has the chemical formula C23H24O12 and a molecular weight of 492.4 g/mol . The glucoside moiety is attached at position 7 of the flavonoid structure.

According to the literature, glycosylation of flavonoids can significantly alter their biological properties, including bioavailability, stability, and activity profiles . For instance, research on quercetin derivatives suggests that while glycosylation at C(4')-OH markedly decreases hydrogen-donating ability, modifications at other positions may retain comparable reducing potential .

Other Ether Derivatives

Quercetin can form ether bonds with various alcohols, primarily methanol, at any of its hydroxyl groups . The literature indicates that quercetin may contain up to five ether groups in various configurations, and nearly every monoether derivative has a common name .

While Quercetin 3,4'-dimethyl ether specifically features methyl ether groups at positions 3 and 4', other ether derivatives with different patterns of substitution exist. These variations in substitution patterns can significantly affect the biological activities and physicochemical properties of the compounds.

Research Applications and Future Perspectives

Quercetin 3,4'-dimethyl ether presents several promising research applications and future perspectives:

  • Cancer Therapy: Its potent anticancer properties, particularly against leukemia cells and in overcoming TRAIL resistance, position it as a candidate for cancer treatment strategies . Future research could focus on developing optimized delivery systems, investigating synergistic combinations with established cancer therapies, and expanding the spectrum of cancer types targeted.

  • Anti-inflammatory Applications: The anti-inflammatory properties of Quercetin 3,4'-dimethyl ether suggest potential applications in treating inflammatory conditions. Further research to elucidate its specific anti-inflammatory mechanisms and efficacy in various inflammatory models would be valuable.

  • Antioxidant Applications: With its potent anti-lipid peroxidation activity , the compound could be investigated for applications in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and aging-related conditions.

  • Structure-Activity Relationship Studies: Comparing the activities of Quercetin 3,4'-dimethyl ether with its parent compound quercetin and other derivatives could provide valuable insights into the structure-activity relationships of flavonoids. This could guide the rational design of more potent and selective compounds.

  • Drug Development: The compound could serve as a lead structure for the development of novel pharmaceutical agents with enhanced efficacy, bioavailability, and target selectivity.

The continued investigation of Quercetin 3,4'-dimethyl ether's biological activities, mechanisms of action, and potential therapeutic applications is warranted given its promising properties. Future research may uncover additional activities and applications, further establishing its value in the pharmacological arena.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator